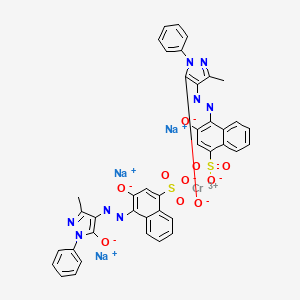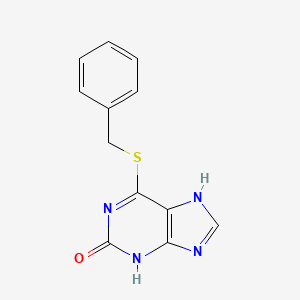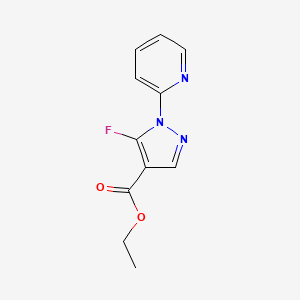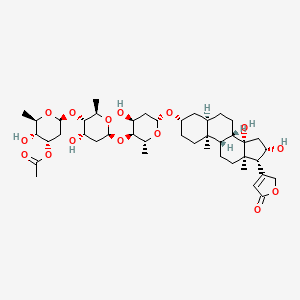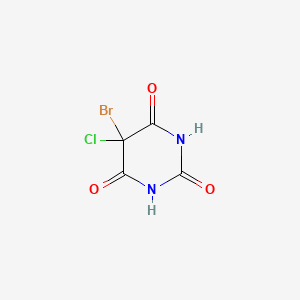
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a dihydro-pyrimidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione typically involves the halogenation of a pyrimidine derivative. One common method includes the reaction of uracil with bromine and chlorine under controlled conditions to introduce the halogen atoms at the 5th position of the pyrimidine ring. The hydroxyl group is introduced through subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Hydrolysis: The compound can be hydrolyzed to introduce hydroxyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxo groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Aplicaciones Científicas De Investigación
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of halogen atoms and hydroxyl groups enhances its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-6-hydroxy-dihydro-pyrimidine-2,4-dione: Similar structure with a fluorine atom instead of bromine and chlorine.
5-Iodo-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains an iodine atom instead of bromine and chlorine.
5-Methyl-6-hydroxy-dihydro-pyrimidine-2,4-dione: Contains a methyl group instead of halogen atoms.
Uniqueness
5-Bromo-5-chloro-6-hydroxy-dihydro-pyrimidine-2,4-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the hydroxyl group enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C4H2BrClN2O3 |
|---|---|
Peso molecular |
241.43 g/mol |
Nombre IUPAC |
5-bromo-5-chloro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2BrClN2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
Clave InChI |
GNBPCMOFSWCQGI-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


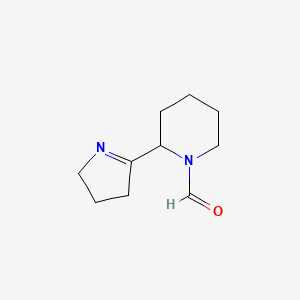

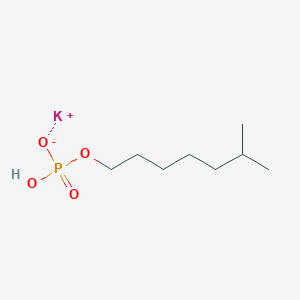
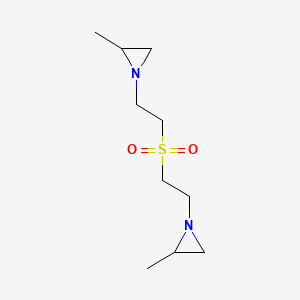
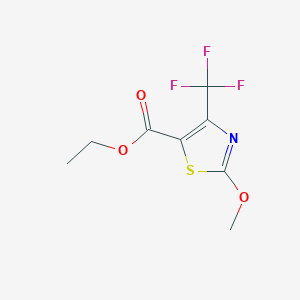

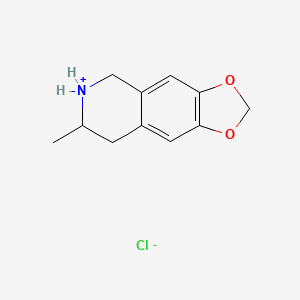
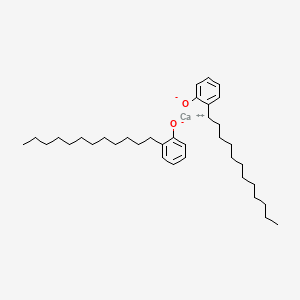
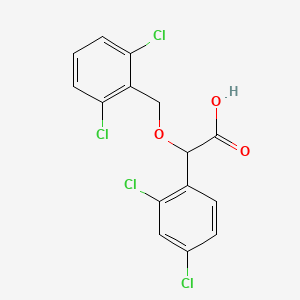
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
